5-(1-Adamantyl)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-ylhydrosulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Adamantyl)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-ylhydrosulfide is a complex organic compound that features a unique combination of adamantyl, chlorophenyl, and triazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Adamantyl)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-ylhydrosulfide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-adamantylamine with 2-chlorobenzoyl chloride to form an intermediate, which is then cyclized with thiourea to yield the desired triazole compound. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-(1-Adamantyl)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-ylhydrosulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
5-(1-Adamantyl)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-ylhydrosulfide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(1-Adamantyl)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-ylhydrosulfide involves its interaction with specific molecular targets. The adamantyl group provides structural stability, while the triazole ring can interact with enzymes or receptors. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(1-Adamantyl)-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide
- 5-(1-Adamantyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-ylhydrosulfide
Uniqueness
5-(1-Adamantyl)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-ylhydrosulfide is unique due to the presence of the chlorophenyl group, which can enhance its reactivity and potential biological activity compared to similar compounds
Properties
Molecular Formula |
C18H20ClN3S |
---|---|
Molecular Weight |
345.9 g/mol |
IUPAC Name |
3-(1-adamantyl)-4-(2-chlorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H20ClN3S/c19-14-3-1-2-4-15(14)22-16(20-21-17(22)23)18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2,(H,21,23) |
InChI Key |
UUCLGJZYAIRRDS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NNC(=S)N4C5=CC=CC=C5Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.